6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
Overview
Description
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is a derivative of quinazoline, a bicyclic aromatic organic compound that has garnered attention for its pharmacological activities and its role as a scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of quinazoline derivatives has been explored in several studies. For instance, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized from available chemicals, suggesting that similar methods could be applied to synthesize the compound . The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide has been investigated, leading to the formation of benzodiazepines and quinazoline hydrazones, indicating the reactivity of the chloromethyl group in the molecule .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized by X-ray diffraction structural analysis. For example, the crystal structure of a related compound, 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide, was established, showing that the molecule is planar . This suggests that the 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide could also exhibit a planar structure, which could influence its chemical reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of quinazoline oxides has been explored, with studies showing that reactions with nucleophiles can lead to products derived from substitution of the halogen . The presence of a chloromethyl group in the compound of interest suggests that it may undergo similar nucleophilic substitution reactions. Additionally, the reaction with nitromethane anion has been shown to result in ring expansion for related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, the crystal packing of some quinazoline compounds is stabilized by hydrogen bonds and π-stacking interactions . The photophysical properties of polycarbo-substituted quinazolines have been studied, revealing the effect of substituents on intramolecular charge transfer properties . These findings suggest that the physical and chemical properties of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide would also be influenced by its substituents and molecular interactions.
Scientific Research Applications
Chemical Reactions and Synthesis
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide has been studied for its chemical reactivity and synthesis applications. For instance, its reactions with hydrazines have been explored, leading to the formation of benzodiazepines and quinazoline hydrazones, suggesting a mechanism for these transformations (Derieg, Fryer, & Sternbach, 1968). Additionally, the acylation of its oxime derivatives has been investigated, resulting in products like 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide. X-ray diffraction analysis has been used to establish the crystal and molecular structure of these compounds, providing insights into their physical properties (Kulikov & Mazepa, 2007).
Molecular and Crystal Structures
Studies have employed techniques like single crystal X-ray diffraction (XRD) to determine the crystal and molecular structures of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide derivatives. These studies have revealed characteristic structural features and considered intermolecular interactions, contributing to the understanding of the physical properties of these compounds (Kulikov, Filippova, Gdaniec, Pavlovskii, & Simonov, 2006).
Synthesis and Photophysical Properties
The compound has been used in the synthesis of various derivatives, including those with antimycobacterial and photosynthesis-inhibiting activities. For example, studies have synthesized quinazoline-4-thiones, finding that 6-chloro substituted compounds showed significant activity against Mycobacterium avium and M. kansasii. These compounds also demonstrated the ability to inhibit the oxygen evolution rate in spinach chloroplasts, indicating their potential in biological and agricultural applications (Kubicová et al., 2003). Additionally, the reactivity of 2-aryl-4-chloro-6-iodoquinazolines has been explored to create polycarbo-substituted quinazolines, assessing their electronic absorption and emission properties, which are crucial in the field of material science and photonics (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).
Anticancer Research
In the realm of medicinal chemistry, derivatives of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide have been synthesized and evaluated for their potential as anticancer agents. For instance, research has focused on the synthesis of quinazoline derivatives, optimizing methods to enhance their efficacy against cancer cell lines. This research has implications for the development of novel anticancer therapeutics (Noolvi & Patel, 2013).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, etc.
properties
IUPAC Name |
6-chloro-2-(chloromethyl)-3-oxido-4-phenylquinazolin-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-6-11(17)8-12(13)15(19(14)20)10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNKXWSTFABQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208241 | |
Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide | |
CAS RN |
5958-24-7 | |
Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5958-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinazoline, 6-chloro-2-(chloromethyl)-4-phenyl-, 3-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-2-(CHLOROMETHYL)-4-PHENYLQUINAZOLINE 3-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG87K5614 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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